Suzuki-Miyaura Cross-Coupling Yield: 3-Bromopyridine vs. 3-Chloro- and 3-Iodopyridine Analogs
In a systematic study of monohalopyridine Suzuki-Miyaura coupling with a borated L-aspartic acid derivative, 3-bromopyridine afforded the coupling product in quantitative yield and was the best-performing substrate across all halogen/position combinations tested [1]. The experimental yield order was Br > I >> Cl, with the 3-position (C3) outperforming both C2 and C4 (C3 > C2, C4) [1]. This demonstrates that the 3-bromo substitution in the target compound provides superior cross-coupling reactivity relative to the 3-chloro and 3-iodo analogs.
| Evidence Dimension | Suzuki-Miyaura cross-coupling experimental yield |
|---|---|
| Target Compound Data | 3-Bromopyridine: quantitative yield (best yield among all halogen/position combinations) |
| Comparator Or Baseline | 3-Chloropyridine: poor yield; 3-Iodopyridine: moderate yield, inferior to 3-Br; Positional order: C3 > C2 > C4 |
| Quantified Difference | Br > I >> Cl; C3 > C2, C4 [1] |
| Conditions | Suzuki-Miyaura coupling of tert-butyl-2-(S)-benzyloxycarbonylamino-but-19-enolate with monohalopyridines; Pd catalyst; THF solvent [1] |
Why This Matters
Procurement of the 3-bromo analog ensures the highest cross-coupling yield without needing to switch to more expensive or less stable 3-iodo derivatives, directly reducing step count and cost in convergent synthetic routes.
- [1] Usuki T, et al. Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. Tetrahedron Letters. 2018;59(52):4602-4605. DOI: 10.1016/j.tetlet.2018.11.037. View Source
